N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide
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Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that features a benzothiazole ring substituted with a bromine atom, a dimethylamino group, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 1,3-benzothiazole to introduce the bromine atom at the 6-position. This is followed by the introduction of the dimethylamino group and the pyridin-2-ylmethyl group through nucleophilic substitution reactions. The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom on the benzothiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could result in a variety of functionalized benzothiazole compounds.
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and the dimethylamino group can participate in binding interactions, while the bromine atom and the pyridin-2-ylmethyl group can modulate the compound’s overall activity and selectivity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-(hydroxymethyl)-1,3-benzothiazol-2(3H)-one
- 6-bromo-3-chloroacetyl-3H-benzothiazol-2-one
- (6-bromo-2-oxo-benzothiazol-3-yl)-acetic acid propyl ester
Uniqueness
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group and the pyridin-2-ylmethyl group, in particular, can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4OS/c1-26(2)18-9-6-15(7-10-18)21(28)27(14-17-5-3-4-12-24-17)22-25-19-11-8-16(23)13-20(19)29-22/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKJLTYNKPDUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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